molecular formula C14H12BrF B7994984 4-Bromo-4'-fluoro-3',5'-dimethylbiphenyl

4-Bromo-4'-fluoro-3',5'-dimethylbiphenyl

Cat. No.: B7994984
M. Wt: 279.15 g/mol
InChI Key: QKDMFIWRMWICPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with bromine, fluorine, and methyl groups attached to the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    Methylation: The methyl groups are introduced through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of 4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: Both electrophilic and nucleophilic substitutions can occur, depending on the substituents and reaction conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Electrophilic Substitution: Bromine (Br2), iron (Fe) catalyst.

    Nucleophilic Substitution: Potassium fluoride (KF), dimethyl sulfoxide (DMSO).

    Friedel-Crafts Alkylation: Methyl chloride (CH3Cl), aluminum chloride (AlCl3).

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate, K2CO3).

Major Products

    Substitution Products: Various substituted biphenyl derivatives.

    Oxidation Products: Biphenyl derivatives with additional oxygen-containing functional groups.

    Coupling Products: Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-fluoroaniline: Similar in structure but with an amino group instead of methyl groups.

    4-Bromo-3,5-dimethylphenylamine: Similar but lacks the fluorine atom.

    4-Bromo-3,5-dimethylbenzaldehyde: Similar but contains an aldehyde group instead of a fluorine atom.

Uniqueness

4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl is unique due to the specific combination of bromine, fluorine, and methyl groups on the biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-(4-bromophenyl)-2-fluoro-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrF/c1-9-7-12(8-10(2)14(9)16)11-3-5-13(15)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDMFIWRMWICPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.